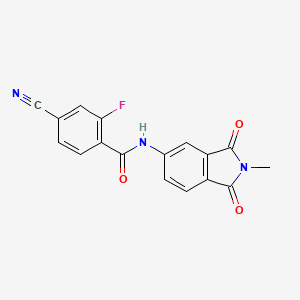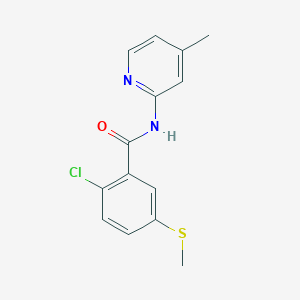![molecular formula C23H23N3O2 B4411690 1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4411690.png)
1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine
Descripción general
Descripción
1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine, also known as BPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP is a piperazine derivative that has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. This compound has also been shown to activate the AMPK pathway, which plays a role in energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In addition, this compound has been shown to decrease the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various diseases and pathways. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of this compound in combination with other drugs or therapies. Finally, further research is needed to fully elucidate the mechanisms of action of this compound and its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have analgesic effects in animal models of pain.
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(26-16-14-25(15-17-26)22-8-4-5-13-24-22)20-9-11-21(12-10-20)28-18-19-6-2-1-3-7-19/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXDIGRDDFRBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)

![N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4411622.png)
![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4411628.png)
![2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4411631.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-furamide](/img/structure/B4411636.png)

![N-isobutyl-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4411656.png)
![5-[(4-methylphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4411660.png)
![1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4411672.png)
![1-{4-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4411680.png)
![2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride](/img/structure/B4411682.png)
![1-{3-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4411701.png)